2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid
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Overview
Description
2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid is a synthetic organic compound featuring a thiazole ring, a carboxylic acid group, and a chlorophenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is usually introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Attachment of the Chlorophenylurea Moiety: This step involves the reaction of 3-chlorophenyl isocyanate with the amine group on the thiazole ring to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, potentially leading to the formation of amines or reduced thiazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced thiazole derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its urea moiety, which is known to form strong hydrogen bonds with biological molecules.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with antibacterial, antifungal, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid exerts its effects is likely related to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The urea moiety can form strong hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiazole ring and chlorophenyl group contribute to the compound’s overall hydrophobicity, which can affect its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid: Similar structure but with a different position of the chlorine atom on the phenyl ring.
2-(3-(3-Bromophenyl)ureido)-4-methylthiazole-5-carboxylic acid: Bromine instead of chlorine on the phenyl ring.
2-(3-(3-Methylphenyl)ureido)-4-methylthiazole-5-carboxylic acid: Methyl group instead of chlorine on the phenyl ring.
Uniqueness
2-(3-(3-Chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid is unique due to the specific positioning of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the thiazole ring, carboxylic acid group, and chlorophenylurea moiety provides a distinct set of properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c1-6-9(10(17)18)20-12(14-6)16-11(19)15-8-4-2-3-7(13)5-8/h2-5H,1H3,(H,17,18)(H2,14,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFBNMQTIQOHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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